2,2'-((Ethylenedioxy)di-p-phenylene)disuccinimide
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Overview
Description
2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide is a chemical compound with the molecular formula C22H20N2O6 and a molecular weight of 408.411 g/mol . This compound is known for its unique structure, which includes two succinimide groups connected by an ethylenedioxy bridge and phenylene rings. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of ethylenedioxybis(benzene) with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in an inert atmosphere to facilitate the reaction and prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide .
Chemical Reactions Analysis
Types of Reactions
2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylene rings in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the phenylene rings .
Scientific Research Applications
2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and as a reagent in various assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction is mediated by the succinimide groups and the ethylenedioxy bridge, which provide unique binding sites for target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide
- 2,2’-((Ethylenedioxy)diethanethiol)
Uniqueness
2,2’-((Ethylenedioxy)di-p-phenylene)disuccinimide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules makes it a valuable tool in scientific research and industrial processes .
Properties
CAS No. |
87367-87-1 |
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Molecular Formula |
C22H20N2O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[4-[2-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]ethoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20N2O6/c25-19-11-17(21(27)23-19)13-1-5-15(6-2-13)29-9-10-30-16-7-3-14(4-8-16)18-12-20(26)24-22(18)28/h1-8,17-18H,9-12H2,(H,23,25,27)(H,24,26,28) |
InChI Key |
DTZNBROGJUJPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origin of Product |
United States |
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